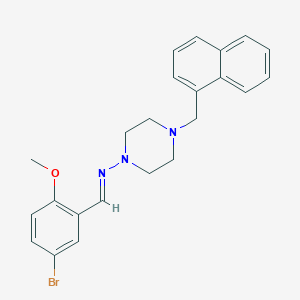

![molecular formula C21H26N4O2 B5554183 2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives within the 3,9-diazaspiro[5.5]undecane family, including compounds similar to the one , often involves efficient Michael addition reactions, Suzuki-Miyaura cross-coupling, and Ullmann coupling reactions. These methods allow for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with improved properties or activities (Mizuhara et al., 2012) (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which contributes to their unique chemical and physical properties. X-ray crystallography and computational studies, such as DFT, are pivotal in understanding the conformational preferences and electronic structure of these compounds (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including spirocyclization, which is essential for constructing the diazaspiro framework. These reactions are facilitated by the presence of reactive functional groups that allow for further derivatization (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often influenced by the nature of substituents attached to the spiro framework and can be tailored through synthetic modifications (Macleod et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with biological targets, are central to their utility in medicinal chemistry and other applications. The presence of functional groups, such as the pyrimidinyl moiety, significantly impacts their chemical behavior and potential biological activities (Macleod et al., 2006).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Antimalarial Applications

Pyronaridine, a compound with a different chemical structure but relevant due to its antimalarial application, has been studied for its pharmacokinetics in malaria patients. It shows significant bioavailability differences between oral and intramuscular administration, indicating its potential for improved formulations in antimalarial treatments (Z. Feng et al., 1987).

Environmental Monitoring and Safety

Studies on benzophenone-type UV filters in urine samples of Chinese young adults show widespread exposure to these compounds, which are structurally related to the subject chemical. This research highlights the importance of monitoring environmental and bodily levels of synthetic compounds for public health (Chongjing Gao et al., 2015).

Novel Anxiolytic Compounds

CGS 20625, a novel pyrazolopyridine anxiolytic, demonstrates the exploration of new compounds for treating anxiety. It shows potent and selective binding to central benzodiazepine receptors, indicating the potential for developing new therapeutic agents with fewer side effects (M. Williams et al., 1989).

Drug Efficacy and Safety in Cancer Treatment

Research on aziridinylbenzoquinone (AZQ; Diaziquone, NSC 182986) for treating high-grade gliomas demonstrates the drug's ability to penetrate the central nervous system and show activity in patients with poor prognosis. This highlights the importance of designing drugs that can cross physiological barriers for effective treatment (G. Curt et al., 1983).

Propiedades

IUPAC Name |

2-benzyl-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-27-19-12-18(22-16-23-19)24-11-5-9-21(14-24)10-8-20(26)25(15-21)13-17-6-3-2-4-7-17/h2-4,6-7,12,16H,5,8-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMKQCSITIXYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)